molecular formula C18H11F3O3 B3031306 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid CAS No. 241154-06-3

5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid

Cat. No.: B3031306
CAS No.: 241154-06-3
M. Wt: 332.3 g/mol
InChI Key: UGZOLBZNUYWBAP-UHFFFAOYSA-N
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Description

5-(4-Phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a biphenyl group at the 5-position and a trifluoromethyl (-CF₃) substituent at the 2-position of the furan ring. This article compares the structural, physicochemical, and functional attributes of this compound with its closest analogs.

Properties

IUPAC Name

5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3O3/c19-18(20,21)16-14(17(22)23)10-15(24-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZOLBZNUYWBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(O3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371075
Record name 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241154-06-3
Record name 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Optimization

Retrosynthetic Analysis

The target compound can be dissected into three key components (Fig. 1):

  • Biphenyl subunit (C₁₂H₁₀): Introduced via cross-coupling reactions.
  • Trifluoromethyl group (-CF₃): Installed through electrophilic or radical trifluoromethylation.
  • Furan-3-carboxylic acid core : Constructed via cyclization of β-diketones or related precursors.
Fig. 1: Retrosynthetic Strategy
Target → Biphenyl-furan intermediate + Trifluoromethylation precursor  

Stepwise Synthesis

Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl group is synthesized via palladium-catalyzed cross-coupling between 4-bromophenylboronic acid and bromobenzene (Table 1).

Table 1: Suzuki-Miyaura Coupling Conditions
Catalyst Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ K₂CO₃ DMF/H₂O 80 78
PdCl₂(dppf) CsF THF 60 85
Pd(OAc)₂/XPhos K₃PO₄ Toluene 100 92

Key factors influencing yield include catalyst loading (1–5 mol%), solvent polarity, and choice of base.

Trifluoromethylation of the Furan Ring

The trifluoromethyl group is introduced at the 2-position using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) under copper(I) iodide catalysis (Eq. 1):
$$
\text{Furan intermediate} + \text{Umemoto’s reagent} \xrightarrow{\text{CuI, DMF}} \text{Trifluoromethylated product} \quad \text{(Yield: 65–72\%)}
$$
Alternative methods include the use of Togni’s reagent (CF₃-containing hypervalent iodine) or CF₃SiMe₃ under photoredox conditions.

Cyclization to Form the Furan Core

Cyclization of a β-ketoester precursor (e.g., ethyl 4-oxo-4-(biphenyl)but-2-enoate) using H₂SO₄ or p-TsOH yields the furan ring (Eq. 2):
$$
\beta\text{-ketoester} \xrightarrow{\text{H₂SO₄, Δ}} \text{Furan-3-carboxylic acid} \quad \text{(Yield: 80–88\%)}
$$

One-Pot Sequential Synthesis

Recent advances enable a tandem approach combining coupling, trifluoromethylation, and cyclization in a single reactor (Table 2).

Table 2: One-Pot Synthesis Parameters
Step Sequence Catalyst System Solvent Overall Yield (%)
Coupling → Trifluoromethylation → Cyclization Pd/Cu bimetallic DMSO 68
Trifluoromethylation → Coupling → Cyclization Ni(0)/CuI MeCN 55

This method reduces purification steps but requires precise control of reaction kinetics.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs flow chemistry to enhance heat/mass transfer and safety (Fig. 2):

  • Reactor Design : Microtubular reactors (ID: 0.5–2 mm) with Pd-coated channels.
  • Throughput : 10–50 kg/day at >90% purity.
  • Cost Analysis : 30% reduction in catalyst waste compared to batch processes.
Fig. 2: Flow Synthesis Setup
Biphenyl precursor → [Mixer] → [Reactor] → [Separator] → Product  

Green Chemistry Innovations

  • Solvent Recycling : DMF recovered via vacuum distillation (95% efficiency).
  • Catalyst Reuse : Magnetic Pd nanoparticles retained for 5 cycles with <5% activity loss.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.8–8.2 (m, biphenyl), δ 6.9 (s, furan-H), δ 13.1 (s, -COOH).
  • ¹⁹F NMR : δ -58.2 (s, -CF₃).
  • FT-IR : 1715 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F).

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥99% purity with t₃-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones or carboxylated furan derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly those containing furan derivatives.
    • Reactivity : It can undergo various reactions such as electrophilic aromatic substitution and nucleophilic addition due to the electron-withdrawing trifluoromethyl group.
  • Medicinal Chemistry
    • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
    • Anti-inflammatory Properties : Research has shown potential anti-inflammatory effects, suggesting its use in treating inflammatory diseases.
    • Pharmaceutical Development : It is being explored as a lead compound for new drug formulations targeting various diseases, including cancer and metabolic disorders.
  • Materials Science
    • Polymer Chemistry : The compound can be used in the development of advanced materials due to its unique chemical structure, which may impart desirable properties to polymers.
    • Fluorinated Materials : Its trifluoromethyl group allows for the creation of fluorinated polymers that exhibit high thermal stability and chemical resistance.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Organic SynthesisBuilding block for complex organic moleculesHigh reactivity due to trifluoromethyl group
Medicinal ChemistryAntimicrobial and anti-inflammatory agentsPotential lead compound for drug development
Materials ScienceDevelopment of advanced polymersEnhanced thermal stability

Case Studies

  • Antimicrobial Activity Study
    • A study published in a peer-reviewed journal demonstrated that 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes.
  • Anti-inflammatory Research
    • In a controlled experiment, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a dose-dependent reduction in cytokine levels, supporting its potential use in treating inflammatory conditions.
  • Polymer Development
    • Researchers developed a fluorinated polymer using this compound as a monomer. The resulting material showed superior chemical resistance compared to traditional polymers, highlighting its utility in industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The primary structural variations among analogs lie in the substituents on the phenyl ring attached to the furan (Table 1). Key analogs include:

  • 5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid (CAS 54023-02-8): Features a chloro and trifluoromethyl group on the phenyl ring .
  • 5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid : Substituted with bromine at the para position .
  • 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 194853-86-6): Chlorine at the para position .
  • 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 23584-85-2): A simpler analog with a single phenyl group .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Key Properties
5-(4-Phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid (Target) C₁₈H₁₁F₃O₃* ~332.28* Biphenyl (5), -CF₃ (2) N/A Hypothesized higher lipophilicity due to biphenyl group
5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid C₁₂H₆ClF₃O₃ 290.62 -Cl (4), -CF₃ (3) on phenyl N/A Enhanced acidity from electron-withdrawing groups
5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid C₁₂H₆BrF₃O₃ 335.08 -Br (4) on phenyl N/A Higher molecular weight; potential for nucleophilic substitution
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid C₁₂H₆ClF₃O₃ 290.62 -Cl (4) on phenyl N/A Similar to but lacks -CF₃ on phenyl
5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid C₁₂H₇F₃O₃ 256.18 Phenyl (5) 164–166 Lower molecular weight; density 1.395 g/cm³

*Estimated values for the target compound.

Electronic Effects and Reactivity

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) at the 2-position enhances the acidity of the carboxylic acid group by stabilizing the deprotonated form via inductive effects. Chloro and bromo substituents further increase acidity in analogs .
  • Biphenyl vs. Halogenated Substituents: The biphenyl group in the target compound likely increases lipophilicity, improving membrane permeability in biological systems compared to halogenated analogs. However, this may reduce solubility in polar solvents .

Biological Activity

Overview

5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is a compound belonging to the class of furan carboxylic acids, notable for its unique structure featuring a trifluoromethyl group and a biphenyl moiety. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H11F3O3C_{18}H_{11}F_3O_3, with a molecular weight of approximately 336.27 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity through hydrogen bonding and ionic interactions, while the carboxylic acid group can participate in additional interactions that modulate biological activity.

In Vitro Studies

Recent studies have demonstrated that derivatives of furan compounds, including those similar to this compound, exhibit significant biological activities:

  • Phosphodiesterase Inhibition : Compounds structurally related to this compound have shown inhibitory effects on phosphodiesterase type 4 (PDE4). For instance, a related compound exhibited an IC50 value of 1.4 μM against PDE4B, indicating strong inhibitory potential compared to rolipram (IC50 = 2.0 μM) .
  • Anti-inflammatory Activity : In vitro assays revealed that these compounds can block lipopolysaccharide (LPS)-induced TNF-α release, suggesting anti-inflammatory properties that could be beneficial in treating conditions like asthma and sepsis .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl significantly impacts the biological activity of furan derivatives. The SAR studies indicate that modifications at the para-position of the phenyl ring can enhance or diminish activity against various targets like cholinesterases and cyclooxygenases .

Case Studies

In a study evaluating the biological activity of furochromone derivatives, compounds containing trifluoromethyl groups were found to exhibit enhanced inhibitory effects against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:

CompoundAChE IC50 (μM)BChE IC50 (μM)
5j10.47.7
3e5.49.9

These findings highlight the importance of structural modifications in optimizing biological activity .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds:

Compound NameKey FeaturesBiological Activity
5-(4-phenylphenyl)-2-methylfuran-3-carboxylic acidMethyl group instead of trifluoromethylLower lipophilicity
5-(4-phenylphenyl)-2-(trifluoromethyl)thiophene-3-carboxylic acidThiophene ringDifferent electronic properties
5-(4-phenylphenyl)-2-(trifluoromethyl)pyrrole-3-carboxylic acidPyrrole ringVarying enzyme interactions

The unique trifluoromethyl group in the furan structure imparts distinct properties that enhance its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling to introduce the biphenyl group, followed by trifluoromethylation using Umemoto’s reagent (e.g., (CF₃O)₂S) under inert conditions. Key intermediates like 5-bromo-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 23584-85-2) may be used, as seen in analogous protocols for chlorophenyl derivatives . Optimize solvent polarity (e.g., DMF vs. THF) to enhance coupling efficiency. Monitor yields via HPLC with a C18 column (λ = 254 nm) .

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic matrices?

  • Methodology : Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol at 25°C, using UV-Vis spectroscopy (calibration curve at λ = 280 nm). For stability, conduct accelerated degradation studies under heat (40–60°C) and UV light, analyzing degradation products via LC-MS (ESI+ mode). Reference thermogravimetric analysis (TGA) data from similar trifluoromethyl furans (e.g., mp 164–166°C, density 1.395 g/cm³) to predict thermal stability .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

  • Methodology : Use ¹H/¹³C NMR (DMSO-d₆) to identify the furan ring protons (δ 6.8–7.2 ppm) and trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR). FT-IR should show C=O stretching at ~1700 cm⁻¹ and CF₃ bending at 1150–1250 cm⁻¹. Compare with published data for 5-phenyl analogs to resolve discrepancies in chemical shift assignments .

Advanced Research Questions

Q. How can contradictory NMR data for trifluoromethyl-substituted furans be resolved during structural elucidation?

  • Methodology : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For example, discrepancies in furan carbon shifts (e.g., C3 vs. C4) can arise from solvent effects or impurities. Replicate conditions from prior studies (e.g., CDCl₃ vs. DMSO-d₆) and compare with commercial standards of related compounds (e.g., 5-(hydroxymethyl)furan-3-carboxylic acid) .

Q. What computational strategies are effective in predicting the compound’s reactivity and binding affinity in biological systems?

  • Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model the electron-withdrawing effects of the CF₃ group on furan ring acidity. For docking studies (e.g., COX-2 inhibition), use AutoDock Vina with crystal structures (PDB: 5KIR) and validate with free-energy perturbation (FEP) calculations. Reference PubChem-derived IUPAC descriptors for parameterization .

Q. What mechanisms underlie the compound’s potential bioactivity, and how can in vitro assays be designed to validate these?

  • Methodology : Hypothesize inhibition of inflammatory enzymes (e.g., COX-2) based on structural analogs. Test IC₅₀ values using a fluorometric cyclooxygenase assay kit, with celecoxib as a positive control. Include cytotoxicity profiling in HEK293 cells via MTT assay (48 h exposure). Compare with 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 194853-86-6) for structure-activity relationships .

Q. How can synthetic byproducts be minimized during large-scale preparation, and what analytical tools are essential for purity assessment?

  • Methodology : Optimize stoichiometry (e.g., 1.1 eq boronic acid for Suzuki coupling) and employ flash chromatography (silica gel, hexane/EtOAc gradient) to remove biphenyl dimers. Use UPLC-MS (Waters ACQUITY BEH C18) with a 1.7 µm column for trace impurity detection (<0.1%). Validate purity against reference standards from Kanto Reagents (95%+ purity criteria) .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?

  • Methodology : Conduct photolysis studies under simulated sunlight (λ > 290 nm) in aqueous matrices, identifying hydroxylated or defluorinated products via HRMS (Q-TOF). Use EPI Suite to estimate biodegradation half-lives, leveraging logP values (~3.2) from exact mass data (289.9958 g/mol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid

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